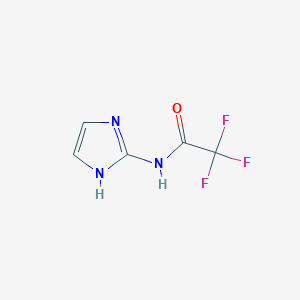

2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to an acetamide moiety, which is further linked to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-aminoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The imidazole ring in this compound can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: The compound can be reduced under specific conditions to yield derivatives with altered electronic properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Functionalized acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

- 2,2,2-Trifluoro-N-(1H-imidazol-4-yl)acetamide

- 2,2,2-Trifluoro-N-(1H-imidazol-5-yl)acetamide

- 2,2,2-Trifluoro-N-(1H-imidazol-1-yl)acetamide

Comparison: 2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is unique due to the position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning of the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Biologische Aktivität

2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is an organic compound notable for its trifluoromethyl group attached to an acetamide functional group and linked to an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C6H6F3N3O, with a molecular weight of approximately 201.13 g/mol.

The biological activity of this compound is primarily attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

- Acetamide Moiety : Capable of forming hydrogen bonds with proteins, which may enhance binding affinity to specific enzymes or receptors.

Biological Interactions and Potential Applications

Research indicates that this compound may act as an enzyme inhibitor and has been explored in various biochemical assays. The interactions with biological targets suggest potential therapeutic applications in treating various diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1H-Imidazole | C3H4N2 | Simple structure; lacks fluorine substituents | Antimicrobial properties |

| 1-Methylimidazole | C4H6N2 | Methyl group increases lipophilicity | Enzyme inhibition |

| 4-Methylimidazole | C4H6N2 | Substituted at position 4; different activity | Varies based on substitution |

| 5-Fluoro-1H-imidazole | C3H3FN2 | Fluorine substitution at position 5 | Altered reactivity |

| 1H-Pyrrole | C4H5N | Different electronic properties | Antibacterial activity |

The presence of the trifluoromethyl group in this compound significantly alters its chemical reactivity and biological interactions compared to other imidazole derivatives.

Research Findings

Several studies have highlighted the potential of imidazole derivatives in various therapeutic applications:

- Antiviral Activity : A series of new conjugated compounds derived from imidazole exhibited effective inhibition against hepatitis C virus with EC50 values ranging from 5.1 to 8.4 μM .

- Antibacterial Activity : Imidazole derivatives have shown promising antibacterial properties, with MIC values indicating effectiveness against pathogens such as Staphylococcus aureus .

- Cancer Treatment : Some imidazole derivatives are being investigated for their ability to inhibit farnesyl-protein transferase, which is relevant in cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of imidazole derivatives for their anti-inflammatory effects. For instance, modifications at specific positions on the imidazole ring led to enhanced selectivity and potency against inflammatory markers in vitro . Another study focused on the structural modifications of imidazoles that resulted in improved binding affinities for specific protein targets associated with neurodegenerative diseases .

Eigenschaften

Molekularformel |

C5H4F3N3O |

|---|---|

Molekulargewicht |

179.10 g/mol |

IUPAC-Name |

2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)11-4-9-1-2-10-4/h1-2H,(H2,9,10,11,12) |

InChI-Schlüssel |

OGJJVGPBMLJJKC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N1)NC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.